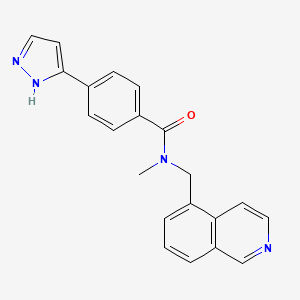![molecular formula C17H18N2O4 B5654738 N-acetyl-N-[2-oxo-4-(1-pyrrolidinyl)-2H-chromen-3-yl]acetamide](/img/structure/B5654738.png)
N-acetyl-N-[2-oxo-4-(1-pyrrolidinyl)-2H-chromen-3-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-acetyl-N-[2-oxo-4-(1-pyrrolidinyl)-2H-chromen-3-yl]acetamide represents an interesting subject of study within the field of organic chemistry, particularly in the synthesis and application of heterocyclic compounds. Its structure incorporates elements that are characteristic of coumarins and pyrrolidinyl groups, known for their diverse pharmacological activities.
Synthesis Analysis
The synthesis of related compounds often involves cyclocondensation reactions, re-cyclization processes, and the utilization of specific catalysts to achieve the desired structural frameworks with high yields. For instance, a novel methodology was developed for the preparation of 3-aryl-5-(2-hydroxybenzoyl)pyridin-2(1H)-ones through the EtONa driven re-cyclization of N-(3-aryl-2-oxo-2,5-dihydropyrano[3,2-c]chromen-5-yl)acetamides, showcasing the complexity and efficiency of synthesis techniques in this domain (Lácová et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to N-acetyl-N-[2-oxo-4-(1-pyrrolidinyl)-2H-chromen-3-yl]acetamide often includes key interactions such as intramolecular hydrogen bonding. These structural elements are critical for the stability and reactivity of the molecules. The study of their conformers and photoproducts, especially through spectroscopic methods, aids in understanding the structural basis for their biological activities and chemical properties (Kuş et al., 2009).
Chemical Reactions and Properties
The reactivity of such compounds towards various chemical reactions, including cyclization and oxidation, significantly influences their chemical properties. For example, the oxidative cyclization of N-(2-alken-1-yl)amides to produce pyrrolidin-2-ones showcases the potential to generate biologically active amino acids containing the pyrrolidine ring in enantiomerically pure forms (Galeazzi et al., 1996).
Propriétés
IUPAC Name |
N-acetyl-N-(2-oxo-4-pyrrolidin-1-ylchromen-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11(20)19(12(2)21)16-15(18-9-5-6-10-18)13-7-3-4-8-14(13)23-17(16)22/h3-4,7-8H,5-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUERDXRMQMVNCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=C(C2=CC=CC=C2OC1=O)N3CCCC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806707 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-hydroxy-2-quinoxalinyl)-N-1-oxaspiro[4.5]dec-3-ylpropanamide](/img/structure/B5654660.png)

![N-(3-methoxyphenyl)-3-[1-(1H-pyrrol-3-ylcarbonyl)piperidin-4-yl]propanamide](/img/structure/B5654677.png)
![[3-(cyclopropylmethyl)-1-(2-methoxy-3-methylbenzoyl)-3-piperidinyl]methanol](/img/structure/B5654696.png)
![2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5654710.png)


![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-pyrazin-2-ylpropanamide](/img/structure/B5654729.png)
![2-({[(3,5-dimethylisoxazol-4-yl)carbonyl]amino}methyl)-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5654732.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-[(5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B5654740.png)
![4-{[4'-(piperidin-1-ylcarbonyl)biphenyl-2-yl]methyl}morpholine](/img/structure/B5654747.png)
![8-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5654753.png)
![2-[4-(2-chlorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5654754.png)
![N-(3-chloro-2-methylphenyl)-2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5654767.png)